8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Overview
Description
8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex organic compound that features a unique structure combining indoline, sulfonyl, and pyrroloquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Mechanism of Action
The compound “8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” seems to be related to hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones . The compound “6-(2,3-dihydro-1H-indole-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one” seems to be related to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids , which are known to be potent inhibitors of the enzyme aldo-keto reductase AKR1C3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multi-step organic reactions. One common approach is the annulation of ynones and (iso)quinoline N-oxides under solvent-controlled conditions, which provides high regioselectivity and broad substrate scope . Another method involves the palladium-catalyzed cross-coupling reaction and cyclization of 4-hydroxyquinolin-2(1H)-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with antiseptic and antimalarial properties.
Indoline: An aromatic heterocyclic compound that can be converted to indole through oxidation.
Isoquinoline: Another heterocyclic compound with applications in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
What sets 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one apart is its combination of structural elements from indoline, sulfonyl, and pyrroloquinoline, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18-6-5-14-11-16(12-15-7-9-20(18)19(14)15)25(23,24)21-10-8-13-3-1-2-4-17(13)21/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGJVQFOSMZNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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